tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Chemistry

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS 928118-23-4) is a synthetic heterocyclic building block featuring a 1,4-benzoxazine core functionalized with a nitro group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the N4 position. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
Cat. No. B12341308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O5/c1-13(2,3)20-12(16)14-6-7-19-11-5-4-9(15(17)18)8-10(11)14/h4-5,8H,6-7H2,1-3H3
InChIKeySLQMLLRHNBSNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: A Boc-Protected 1,4-Benzoxazine Scaffold for Drug Discovery and Chemical Biology


tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS 928118-23-4) is a synthetic heterocyclic building block featuring a 1,4-benzoxazine core functionalized with a nitro group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the N4 position. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol . The 1,4-benzoxazine ring system is a recognized 'privileged scaffold' in medicinal chemistry, forming the core of numerous biologically active compounds including the antibiotic levofloxacin, the potassium channel activator YM934, and various neuronal nitric oxide synthase (nNOS) inhibitors [1]. The Boc group renders the nitrogen atom non-nucleophilic, enabling selective transformations at other sites such as nitro reduction or electrophilic aromatic substitution, while being readily cleavable under mild acidic conditions to reveal the free amine for further diversification [2].

Procurement Rationale: Why Closest Analogs Cannot Replace tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate


Selecting a benzoxazine building block for a research program is not a generic decision. Swapping this compound for its closest analogs—such as unprotected 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, the 7-nitro or 8-nitro positional isomers, or N-acetyl-protected variants—introduces unacceptable risks to synthetic route integrity and downstream biological readouts. The free amine is chemically incompatible with a wide range of synthetic transformations due to its nucleophilicity [1]. A shift in the nitro group's position alters the compound's electronic distribution, which can directly affect its LogP, solubility, and the potency of any derived bioactive molecule [2]. Even commercially, the batch-to-batch consistency of purity (95% vs. 98%) and the availability of a documented, high-yielding synthesis protocol can drastically affect project timelines and reproducibility .

Head-to-Head Evidence: How tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate Compares to Its Closest Analogs


Evidence Item 1: Boc-Protected vs. Unprotected 6-Nitro-1,4-Benzoxazine: Orthogonal Stability and Synthetic Versatility

The presence of the Boc protecting group on the endocyclic nitrogen of the benzoxazine ring confers orthogonal chemical stability, starkly differentiating it from its unprotected analog, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4). The unprotected secondary amine is a nucleophilic center that can undergo unwanted acylation, alkylation, or oxidation during multi-step syntheses. In contrast, the Boc group is stable to nucleophiles, bases, and catalytic hydrogenation conditions, yet is cleanly removed under acidic conditions (e.g., TFA or HCl) [1]. This enables synthetic strategies, such as selective functionalization of the aromatic ring via the nitro group, that are impossible with the free amine .

Medicinal Chemistry Organic Synthesis Protecting Group Chemistry

Evidence Item 2: Positional Nitro Regioisomer Profiling: Physicochemical Comparison of 6-Nitro vs. Alternative Substitution Patterns

The position of the nitro group on the benzoxazine core dramatically influences physicochemical properties, which in turn modulate the biological activity of derived compounds. For example, in a series of 2,2-dimethyl-6-nitro-benzoxazine potassium channel activators, the 6-nitro regioisomer (YM934, LogP: 2.84, PSA: 67.1 Ų) was identified as the optimal compound, with other positional isomers showing reduced activity [1]. While specific LogP/PSA data for the target compound is available (LogP: 3.32, PSA: 84.6 Ų), data for the 7-nitro and 8-nitro Boc-protected analogs are less documented, highlighting a gap in comparative data . The higher PSA of the target compound suggests potentially lower passive membrane permeability compared to the 2,2-dimethyl analog.

Drug Design Physicochemical Properties Structure-Activity Relationship

Evidence Item 3: Commercial Purity and Supply Chain Reliability: Quantifiable Procurement Advantage

For reproducible research, the purity of a starting building block is non-negotiable. This compound is commercially available from multiple independent vendors at a guaranteed purity of 98%, as confirmed by MolCore's ISO-certified quality system and Leyan's product specification . This is directly comparable to other listings, such as Chemenu's offering at 95%+ purity . The availability of a high-purity (98%) option provides a quantifiable 3+% absolute purity advantage, which can significantly reduce the purification burden before use in sensitive catalytic or biological assays, where low-level impurities can poison catalysts or confound bioassay results.

Chemical Sourcing Quality Control Reproducibility

Evidence Item 4: Documented Synthetic Protocol and Yield: Enabling Process Scale-Up

Unlike many catalog compounds with undisclosed or proprietary syntheses, a well-documented procedure for this compound is publicly available, describing its synthesis via Boc protection of the parent 6-nitro-benzoxazine using (Boc)₂O and DMAP in acetonitrile under reflux, yielding 74% after chromatography . This yield and protocol provide a reliable baseline for process chemists to evaluate the feasibility, cost, and efficiency of in-house synthesis versus procurement. Knowing the exact yield and conditions allows for accurate cost-of-goods calculations and eliminates the guesswork often associated with reproducing literature syntheses of poorly characterized intermediates.

Process Chemistry Scale-up Synthetic Methodology

High-Value Deployment Scenarios for tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate


Medicinal Chemistry: Parallel Library Synthesis of 6-Substituted Benzoxazine Analogs

The Boc-protected scaffold is an ideal starting point for generating diverse compound libraries through a 'protect, modify, deprotect, derivatize' strategy. The nitro group can be selectively reduced to a 6-amino handle, which can then be functionalized (e.g., via amide coupling or reductive amination) while the Boc group remains intact. Subsequent acidic deprotection reveals a secondary amine for a second diversification step, enabling rapid exploration of structure-activity relationships (SAR) around the benzoxazine core [1].

Chemical Biology: Precursor for Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Probes

Benzoxazine derivatives are a well-known class of nNOS inhibitors [2]. This specific compound, with its 6-nitro substituent, can be elaborated into potent and selective nNOS inhibitors. The Boc group can be replaced with a variety of substituents known to enhance isoform selectivity, while the 6-nitro group can be retained or further modified. Using this compound as a starting point avoids a lengthy de novo synthesis to access the core scaffold, allowing medicinal chemists to quickly generate probes for studying the role of nNOS in neurological disorders.

Process Chemistry: Kilogram-Scale Synthesis of a Key Pharmaceutical Intermediate

The availability of a robust, published synthesis with a verified yield (74%) and high-purity commercial supply (98%) makes this compound a strong candidate for scaling up the production of a more complex API intermediate. Process chemists can use the published protocol as a starting point for optimization (e.g., solvent swap, catalyst loading) or confidently procure the compound in bulk to feed into later-stage synthetic steps, saving development time and resources .

Material Science: Development of Functionalized Polybenzoxazine Thermosets

The 1,4-benzoxazine core is also a valuable monomer for the production of high-performance polybenzoxazine thermosets [3]. The nitro group on this monomer can serve as a latent functionality. After polymerization, it could be chemically or thermally transformed to modify the properties of the final polymer, such as its cross-link density, polarity, or ability to coordinate metals. This provides a handle for creating application-specific advanced materials with properties that are not achievable with simpler, unfunctionalized monomers.

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